molecular formula C9H5BrF4O B13557633 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13557633
M. Wt: 285.03 g/mol
InChI Key: ZMKMRCRMEFPYDA-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a trifluoromethyl ketone group

Preparation Methods

The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 3-bromo-4-fluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{3-Bromo-4-fluorobenzene} + \text{Trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one include:

  • 3-Bromo-4-fluorophenylacetic acid
  • 3-Bromo-4-fluorophenylboronic acid
  • 3-Bromo-4-fluorophenylmethanamine

These compounds share the bromine and fluorine-substituted phenyl ring but differ in their functional groups. The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5BrF4O/c10-6-3-5(1-2-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2

InChI Key

ZMKMRCRMEFPYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(F)(F)F)Br)F

Origin of Product

United States

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